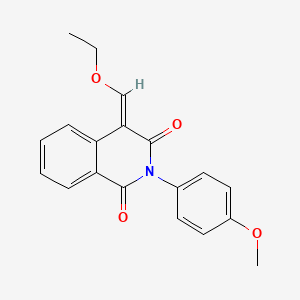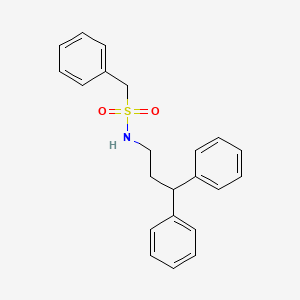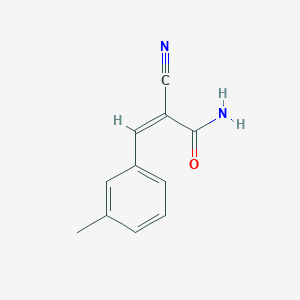
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione, also known as EMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione in its various research applications is not fully understood. However, studies have suggested that the compound works by interacting with various cellular targets, such as DNA, enzymes, and cell membranes, leading to cell death or other physiological effects.
Biochemical and Physiological Effects
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, disrupt bacterial cell membranes, and selectively bind to metal ions. In vivo studies have shown that (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can inhibit tumor growth in mice and reduce bacterial infection in zebrafish. However, the compound's effects on human subjects are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for certain targets. However, the compound's limitations include its poor solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling and testing.
Orientations Futures
There are several future directions for (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione research, including its use as a potential anticancer drug, antibacterial agent, and metal ion probe. Further studies are needed to determine the compound's efficacy and safety in human subjects and to explore its potential applications in other fields, such as materials science and environmental monitoring. Additionally, modifications to the compound's structure may lead to improved selectivity and potency for certain targets.
Méthodes De Synthèse
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can be synthesized using a simple one-pot reaction involving the reaction of 4-methoxybenzaldehyde, dimedone, and ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is a yellow crystalline solid with a melting point of 210-212°C. The purity of the compound can be confirmed using various spectroscopic techniques, such as UV-Vis, FT-IR, and NMR.
Applications De Recherche Scientifique
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has shown potential in various scientific research applications, including its use as an anticancer agent, an antibacterial agent, and a fluorescent probe for the detection of metal ions. In anticancer research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. In antibacterial research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound works by disrupting the bacterial cell membrane, leading to cell death. In metal ion detection research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence, making it a useful tool for detecting these ions in biological samples.
Propriétés
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGCTHHAXSUFW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)



![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)

